2-Chloro-4-isobutylpyridine
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Overview
Description
2-Chloro-4-isobutylpyridine is an organic compound with the molecular formula C9H12ClN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by a chlorine atom and an isobutyl group, respectively. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2-Chloro-4-isobutylpyridine involves the reaction of 2-chloropyridine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isobutylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The isobutyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-Chloro-4-isobutylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-isobutylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler derivative with only a chlorine atom at position 2.
4-Isobutylpyridine: A derivative with an isobutyl group at position 4.
2-Chloro-4-methylpyridine: Similar structure but with a methyl group instead of an isobutyl group.
Uniqueness
2-Chloro-4-isobutylpyridine is unique due to the presence of both chlorine and isobutyl groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H12ClN |
---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2-chloro-4-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12ClN/c1-7(2)5-8-3-4-11-9(10)6-8/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
WLSMLAWWFHIIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NC=C1)Cl |
Origin of Product |
United States |
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